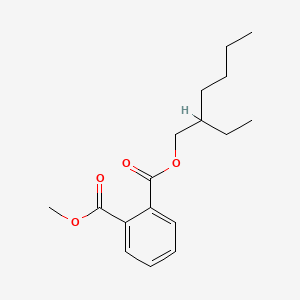

Methyl 2-ethylhexyl phthalate

Descripción general

Descripción

Methyl 2-ethylhexyl phthalate is an organic compound with the molecular formula C17H24O4. It is a phthalate ester derived from phthalic acid and is commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastic products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and methanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 100-150°C and continuous removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with 2-ethylhexanol and methanol in the presence of an acid catalyst . The process is optimized for high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Hydrolysis

MEHP hydrolyzes under acidic or basic conditions, breaking ester bonds to form phthalic acid and 2-ethylhexanol. Key findings include:

| Reagent/Condition | Products | Catalyst/Environment |

|---|---|---|

| Water + Acid (H₂SO₄) | Phthalic acid, 2-ethylhexanol | Industrial esterification |

| Water + Base (NaOH) | Phthalate salts, 2-ethylhexanol | Laboratory hydrolysis |

-

Kinetics : Hydrolysis rates increase with temperature and catalyst concentration .

-

Environmental Stability : MEHP resists hydrolysis in neutral aqueous environments, contributing to environmental persistence .

Oxidation

Oxidative metabolism dominates in biological systems, producing multiple metabolites via cytochrome P450 enzymes :

Major Oxidative Metabolites

Substitution Reactions

MEHP participates in nucleophilic substitution under alkaline conditions:

| Reagent | Product | Application |

|---|---|---|

| Sodium hydroxide | Phthalate salts | Industrial plasticizer synthesis |

| Ammonium chloride | Ammonium phthalate derivatives | Laboratory synthesis |

Environmental Degradation

-

Photolysis : Ultraviolet light accelerates MEHP breakdown into phthalic acid and volatile organic compounds .

-

Microbial Degradation : Soil and water microbes metabolize MEHP via β-oxidation, producing shorter-chain acids .

Synthetic Routes

MEHP is synthesized industrially via:

-

Esterification : Phthalic anhydride + 2-ethylhexanol + methanol (H₂SO₄ catalyst) .

-

Purification : Distillation removes unreacted alcohols and byproducts .

Key Research Findings

-

Toxicity Link : Oxidative metabolites like MEHHP and MEOHP correlate with endocrine disruption and metabolic disorders .

-

Chirality Effects : Enantiomers of MEHP metabolites exhibit differential biological activity, necessitating stereospecific synthesis for toxicity studies .

For further details on metabolic pathways or environmental impact, consult primary sources .

Aplicaciones Científicas De Investigación

Plasticizer in Polymer Industry

MEHP is primarily recognized for its role as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Plasticizers like MEHP enhance the flexibility, workability, and durability of these materials. Approximately 80% of phthalates are utilized in this capacity, making them crucial for manufacturing products such as:

- Flooring tiles

- Garden hoses

- Toys

- Medical devices

The stability and low volatility of MEHP make it particularly suitable for these applications, although it also raises concerns regarding environmental persistence and bioaccumulation .

Environmental Impact and Bioaccumulation

Research has shown that MEHP, along with other phthalates, can leach from products into the environment, leading to widespread contamination in soil and water systems. Studies have documented significant concentrations of phthalates in urban soils and sediments, with implications for ecological health and human exposure .

Table 1: Concentration of Phthalates in Environmental Samples

| Region | Mean Concentration (μg/g) |

|---|---|

| North America | 500.02 |

| Europe | 580.12 |

| Asia | 945.45 |

This table summarizes findings from various studies highlighting the environmental presence of MEHP and its related compounds .

Toxicological Studies

MEHP has been identified as an endocrine disruptor, affecting hormonal balance in humans and wildlife. Research indicates that exposure to MEHP can lead to adverse health effects, including reproductive toxicity and developmental issues. Case studies have shown that exposure levels vary significantly across different populations due to factors such as product use and dietary habits .

Case Study: Urinary Levels of Phthalate Metabolites

A study conducted across several European countries found significant differences in urinary levels of MEHP metabolites among children, correlating higher exposure with increased use of personal care products . This highlights the importance of monitoring phthalate levels in vulnerable populations.

Medical Applications

While MEHP is often viewed negatively due to its health risks, it has been explored for potential therapeutic uses. For instance, some research indicates that MEHP may have antimicrobial properties against certain bacterial strains . Additionally, its role in medical devices has led to investigations into safer alternatives that minimize patient exposure during procedures.

Table 2: Antimicrobial Activity of MEHP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 18.75 µg/mL |

| Escherichia coli | 37.5 µg/mL |

This table presents findings on the antimicrobial efficacy of MEHP against specific bacterial strains .

Regulatory Considerations

Due to the potential health risks associated with MEHP and other phthalates, regulatory bodies have begun to impose restrictions on their use in consumer products, particularly those intended for children. The Consumer Product Safety Improvement Act (CPSIA) has led to increased scrutiny and reduced allowable limits for phthalates in various applications .

Future Research Directions

Ongoing research is necessary to further understand the implications of MEHP exposure on human health and the environment. Future studies should focus on:

- Long-term health effects of low-level exposure

- Development of safer alternatives to phthalates

- Comprehensive risk assessments considering cumulative exposures from multiple sources

Mecanismo De Acción

Methyl 2-ethylhexyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. It is known to disrupt endocrine function by mimicking or inhibiting the action of natural hormones . The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects . Additionally, it can induce oxidative stress by disrupting the activities of antioxidant enzymes, leading to cellular damage .

Comparación Con Compuestos Similares

- Diethyl phthalate

- Dimethyl phthalate

- Di(2-ethylhexyl) phthalate

- Diisononyl phthalate

- Diisodecyl phthalate

Methyl 2-ethylhexyl phthalate stands out due to its specific applications and its role as a plasticizer in various industrial processes .

Actividad Biológica

Methyl 2-ethylhexyl phthalate (MEHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This article explores the biological activity of MEHP, focusing on its potential antimutagenic, toxicological, and endocrine-disrupting properties, as well as its effects on various biological systems.

Chemical Structure and Metabolism

MEHP is formed through the metabolism of DEHP in the liver, where it undergoes various transformations. Approximately 30 metabolites can be produced, with MEHP being one of the most studied due to its biological relevance. The primary metabolites include mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) .

Antimutagenic Activity

Research indicates that MEHP exhibits significant antimutagenic properties . A study isolated bis(2-ethylhexyl) phthalate from marine organisms, demonstrating its capability to inhibit mutagenicity in Salmonella typhimurium strains. The findings showed a reduction in revertants by up to 97% at specific concentrations, suggesting that MEHP can protect DNA from damage caused by mutagens such as aflatoxin B1 and sodium azide .

Table 1: Antimutagenic Effects of MEHP

| Concentration (ng/mL) | % Inhibition (S. typhimurium TA98) |

|---|---|

| 5000 | 60 |

| 1000 | 51 |

| 100 | Not significant |

Toxicological Effects

Despite its potential benefits, MEHP is also associated with various toxicological effects. Studies have shown that exposure to MEHP can lead to endocrine disruption, particularly affecting thyroid hormone levels. In zebrafish larvae, DEHP and its metabolites have been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone synthesis and regulation .

Key Findings on Toxicity

- Thyroid Hormones : DEHP exposure resulted in reduced levels of triiodothyronine (T3) and thyroxine (T4), indicating potential thyroid dysfunction.

- Reproductive Toxicity : In animal studies, MEHP exposure resulted in testicular atrophy and impaired sperm function .

- Oxidative Stress : MEHP has been linked to increased oxidative stress in various cell types, contributing to cellular damage and dysfunction .

Endocrine Disruption

MEHP acts as an endocrine disruptor by interfering with hormone signaling pathways. It has been shown to activate the Ras/Akt/TRHr pathway, which is crucial for thyroid hormone regulation. This mechanism highlights the potential risks associated with prolonged exposure to phthalates in humans and wildlife .

Case Studies

Several case studies have documented the effects of MEHP on human health:

- Occupational Exposure : A study monitored workers in factories using DEHP, revealing elevated levels of MEHP in urine samples, correlating with adverse health outcomes such as hormonal imbalances and reproductive issues .

- Environmental Impact : Research indicated that MEHP accumulation in soil could alter microbial communities and affect plant health due to its antimicrobial properties, potentially disrupting local ecosystems .

Propiedades

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.